molecular formula C13H11IN2O B1666674 3-iodo-N'-phenylbenzohydrazide CAS No. 74305-97-8

3-iodo-N'-phenylbenzohydrazide

Cat. No.: B1666674
CAS No.: 74305-97-8
M. Wt: 338.14 g/mol
InChI Key: JKZZGXXZSADHRO-UHFFFAOYSA-N
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Description

3-iodo-N'-phenylbenzohydrazide is a chemical compound with the molecular formula C13H11IN2O. It is a derivative of benzoic acid where the hydrogen atom in the meta position is replaced by an iodine atom, and the carboxyl group is converted to a phenylhydrazide group. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, m-iodo-, 2-phenylhydrazide typically involves the reaction of m-iodobenzoic acid with phenylhydrazine. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the hydrazide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours.

Industrial Production Methods

While specific industrial production methods for benzoic acid, m-iodo-, 2-phenylhydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N'-phenylbenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The phenylhydrazide group can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-iodo-N'-phenylbenzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, m-iodo-, 2-phenylhydrazide involves its interaction with specific molecular targets. The phenylhydrazide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The iodine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-phenylhydrazide: Similar structure but lacks the iodine atom.

    Benzoic acid, 2-iodo-, 2-phenylhydrazide: Similar structure but with the iodine atom in a different position.

    Benzoic acid, phenylhydrazide: Lacks the iodine atom and has a simpler structure.

Uniqueness

3-iodo-N'-phenylbenzohydrazide is unique due to the presence of the iodine atom in the meta position, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and medicine.

Properties

CAS No.

74305-97-8

Molecular Formula

C13H11IN2O

Molecular Weight

338.14 g/mol

IUPAC Name

3-iodo-N'-phenylbenzohydrazide

InChI

InChI=1S/C13H11IN2O/c14-11-6-4-5-10(9-11)13(17)16-15-12-7-2-1-3-8-12/h1-9,15H,(H,16,17)

InChI Key

JKZZGXXZSADHRO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC(=CC=C2)I

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC(=CC=C2)I

Appearance

Solid powder

74305-97-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzoic acid, m-iodo-, 2-phenylhydrazide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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